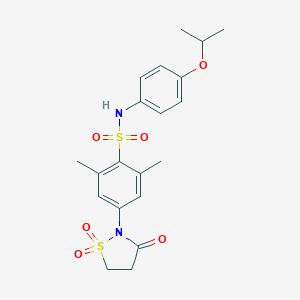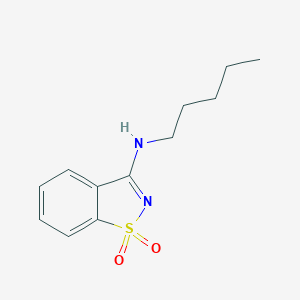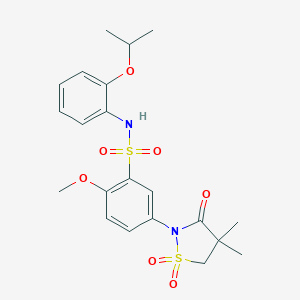
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PTQ and has been studied extensively for its ability to act as an anticancer agent. In
Wirkmechanismus
The mechanism of action of PTQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. Studies have shown that PTQ can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells and promotes cell survival and proliferation. PTQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
PTQ has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that PTQ can induce cell cycle arrest, which is a process that prevents cancer cells from dividing and proliferating. PTQ has also been shown to induce DNA damage and oxidative stress in cancer cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PTQ in lab experiments is its potent antiproliferative activity against various cancer cell lines. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using PTQ in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for further research on PTQ. One area of research is to further elucidate the mechanism of action of PTQ, which can help to identify potential targets for cancer therapy. Another area of research is to evaluate the efficacy of PTQ in animal models of cancer, which can help to determine its potential as a therapeutic agent. Additionally, research can be conducted to optimize the synthesis of PTQ to improve its yield and purity for use in scientific research.
Synthesemethoden
The synthesis of PTQ involves the condensation reaction between 2-mercaptoacetamide and 2-aminobenzonitrile. This reaction results in the formation of 2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one as the final product. The synthesis of PTQ has been optimized to produce high yields of the compound, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
PTQ has been extensively studied for its potential therapeutic properties, particularly as an anticancer agent. Studies have shown that PTQ exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. PTQ has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Eigenschaften
Produktname |
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
|---|---|
Molekularformel |
C11H16N2OS |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-7H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
QLMUHQMRJZXVBW-UHFFFAOYSA-N |
Isomerische SMILES |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
SMILES |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
Kanonische SMILES |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)

![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)

![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)

![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)